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Compound of Interest

Compound Name: Methyl oct-2-enoate

CAS No.: 7367-81-9

Cat. No.: B3029646 Get Quote

Executive Summary
Methyl oct-2-enoate (CAS: 2396-85-2), specifically the (E)-isomer (Methyl trans-2-octenoate),

is a high-value

-unsaturated ester utilized in flavor chemistry for its distinctive "green," fruity, and pear-like
notes.[1] Beyond its organoleptic properties, it serves as a critical intermediate in the synthesis
of pheromones and lipid derivatives.

This technical guide provides a definitive reference for the structural validation of Methyl oct-2-
enoate. It details the specific spectroscopic signatures (NMR, IR, MS) required for quality

control and outlines a high-fidelity synthetic protocol using the Horner-Wadsworth-Emmons

(HWE) reaction to ensure stereochemical purity (

-selectivity).

Part 1: Structural Analysis & Reactivity
The molecule consists of a pentyl chain conjugated to an

-unsaturated methyl ester.

Chemical Formula:

[1][2]
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Molecular Weight: 156.22 g/mol

Key Structural Feature: The conjugated system (

) creates specific electronic shielding effects observable in NMR and lowers the vibrational
frequency of the carbonyl group in IR.

Stereochemistry
The (E)-isomer is the thermodynamic product and the industry standard. The (Z)-isomer is less

stable and possesses different sensory attributes. Distinguishing these isomers relies primarily

on the coupling constant (

) of the vinylic protons in

H NMR.

Part 2: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for confirming the

ratio. The large coupling constant between the alkene protons is the definitive diagnostic for the
trans isomer.

Table 1:

H NMR Data (400 MHz,

)
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Position Proton Type

Chemical
Shift (

, ppm)

Multiplicity
Coupling (

, Hz)

Diagnostic
Note

C3 -Alkene 6.97
Doublet of

Triplets (dt)
,

Deshielded

by

resonance;

Hz confirms

(E).

C2 -Alkene 5.82 Doublet (d)

Shielded

relative to

-H;

characteristic

doublet.

OCH3 Methoxy 3.73 Singlet (s) -

Sharp singlet,

characteristic

of methyl

esters.

C4 Allylic 2.19
Quartet/Multi

plet
-

Coupled to

C3 and C5.

C5-C7 Alkyl Chain 1.25 - 1.45 Multiplet (m) -
Fatty chain

envelope.

C8 Terminal 0.89 Triplet (t)

Standard

terminal

methyl.

Table 2:

C NMR Data (100 MHz,

)
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Carbon Type
Chemical Shift (

, ppm)
Assignment

Carbonyl 167.1
Ester

(Conjugated)

Alkene (

)
149.5 (Deshielded)

Alkene (

)
121.0 (Shielded)

Methoxy 51.4

Alkyl Chain 32.2, 31.4, 27.8, 22.5, 14.0 Backbone carbons

Infrared (IR) Spectroscopy
The conjugation of the double bond with the ester carbonyl lowers the stretching frequency

compared to saturated esters (typically 1740

).

C=O Stretch: 1720 – 1728

(Strong, sharp).

C=C Stretch: 1655 – 1665

(Medium, sharp).

C-O Stretch: 1160 – 1200

(Strong).

C-H Stretch (Alkenyl): 3000 – 3050

(Weak, just above 3000).
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Mass Spectrometry (EI, 70 eV)
The fragmentation pattern is dominated by the stability of the conjugated system and

-cleavage.

Molecular Ion (

):

156 (Distinct but often weak).

Base Peak:

87.[1]

Diagnostic Fragments:

125 (

): Loss of methoxy group (

). Formation of acylium ion.

113 (

): Loss of propyl radical (from the alkyl tail).

55: Hydrocarbon fragment (

).

Figure 1: MS Fragmentation Logic
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Caption: Primary electron ionization (EI) fragmentation pathways for Methyl oct-2-enoate.

Part 3: Experimental Protocol (Synthesis)
Rationale: The Horner-Wadsworth-Emmons (HWE)
Advantage
While the Knoevenagel condensation is cheaper, it often yields mixed isomers. For high-purity

applications, the Horner-Wadsworth-Emmons (HWE) reaction is the superior choice due to its

high stereoselectivity for the (E)-isomer.

Reagents
Substrate: Hexanal (freshly distilled).

Reagent: Trimethyl phosphonoacetate.

Base: Sodium Hydride (NaH, 60% dispersion) or DBU/LiCl (mild conditions).

Solvent: THF (anhydrous).

Step-by-Step Methodology
Activation:

In a flame-dried flask under Argon, suspend NaH (1.1 equiv) in anhydrous THF at 0°C.
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Add Trimethyl phosphonoacetate (1.1 equiv) dropwise.

Observation: Evolution of

gas. Stir until clear (formation of phosphonate carbanion).

Coupling:

Add Hexanal (1.0 equiv) dropwise to the solution at 0°C.

Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

Self-Validation: Monitor via TLC (Hexane:EtOAc 9:1). Product (

) should appear; aldehyde spot should disappear.

Workup:

Quench with saturated

solution.[3]

Extract with Diethyl Ether (

).

Wash combined organics with Brine, dry over

, and concentrate.

Purification:

Perform vacuum distillation (bp ~70°C at 4 mmHg) or Flash Column Chromatography

(Silica, 0-5% EtOAc in Hexane).

Figure 2: HWE Synthesis Workflow
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Reagents:
Hexanal + Trimethyl Phosphonoacetate

Step 1: Deprotonation
(NaH/THF, 0°C)

Forms Carbanion

Step 2: Addition
(Add Hexanal)

Forms Oxaphosphetane

Step 3: Elimination
(Spontaneous)

Yields (E)-Alkene

Final Product:
Methyl (E)-oct-2-enoate

+ Dimethyl Phosphate (Byproduct)

Click to download full resolution via product page

Caption: Step-wise mechanism for the stereoselective synthesis of the (E)-isomer.

Part 4: Quality Control & Impurity Profiling
To ensure the material meets "Research Grade" or "Flavor Grade" standards, the following QC

checks are mandatory:

Isomeric Purity (

Ratio):

Integrate the alkene region in

H NMR.
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Compare the integral of the doublet at

5.82 (

) vs. any minor doublet at

5.70 (

).

Acceptance Criteria: >98% (E)-isomer.[1][4][5]

Refractive Index (RI):

Standard value:

.

Significant deviation indicates residual solvent or saturated ester impurity (Methyl

octanoate).

Odor Evaluation:

Dip strip test. The profile should be sharp, green, and fruity. Any "rancid" or "fatty" notes

suggest oxidation or hydrolysis to the free acid (2-Octenoic acid).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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